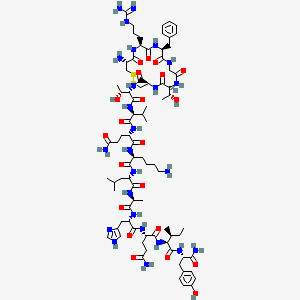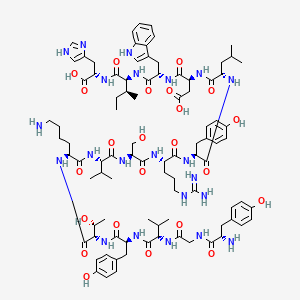
144409-99-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound with CAS number “144409-99-4” is known as Amyloid β-Protein Fragment 40-1 . It is a peptide that is found in the brain and is thought to be involved in Alzheimer’s disease . This compound is an inactive control of Amyloid β-Protein (1-40) .
Physical And Chemical Properties Analysis
The compound is a white or off-white powder . It is soluble in water . The compound should be stored at temperatures below -15°C .
Scientific Research Applications
- Specific Scientific Field: Neuroscience .
- Summary of the Application: Beta-Amyloid Peptide (40-1) is an inactive control for beta-Amyloid (1-40) peptide . It’s used in research related to neurodegenerative diseases, particularly Alzheimer’s disease .
- Methods of Application or Experimental Procedures: The peptide is synthetic and can be dissolved in water to a concentration of 1 mg/ml . It’s typically stored at -20°C under desiccating conditions .
properties
CAS RN |
144409-99-4 |
|---|---|
Product Name |
144409-99-4 |
Molecular Weight |
4329.86 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



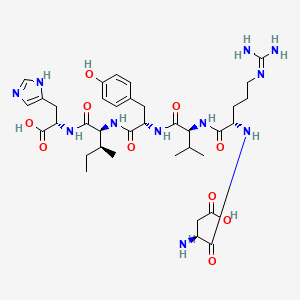
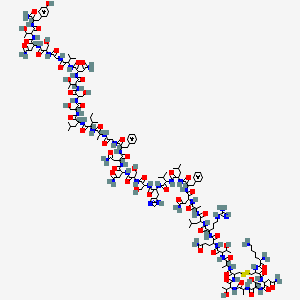
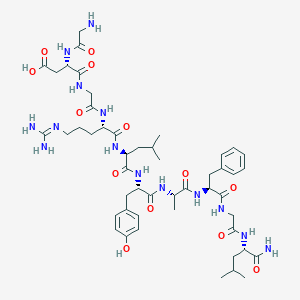
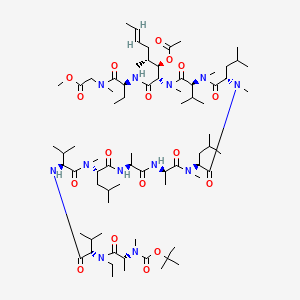
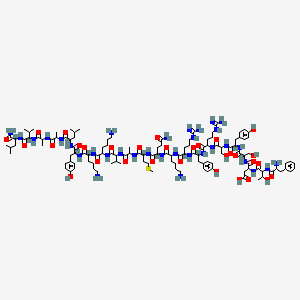
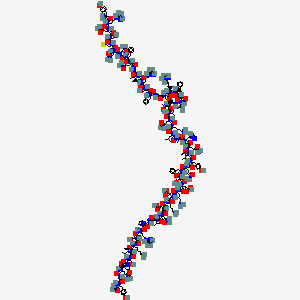
![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
